1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane
Overview
Description
1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It is characterized by its molecular structure, which includes a pyrimidinyl group attached to a diazepane ring
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Like other small molecules, it likely interacts with its targets by binding to specific sites, influencing the targets’ function .
Result of Action
The molecular and cellular effects of 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane’s action are currently unknown due to the lack of information on its targets and mode of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interaction with targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane typically involves multiple steps, starting with the preparation of the pyrimidinyl precursor. One common approach is the reaction of 6-chloro-2-methylpyrimidin-4-ol with a suitable amine under controlled conditions to form the diazepane ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biological assays to study receptor interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid
Pyrimidinamine derivatives
Pyrimidin-4-amine derivatives
This comprehensive overview provides a detailed understanding of 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9-13-10(12)8-11(14-9)16-5-3-4-15(2)6-7-16/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCOGMYSZJWPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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